4-Methoxyphenyl 2,2,2-trichloroethyl sulfate
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Overview
Description
4-Methoxyphenyl 2,2,2-trichloroethyl sulfate is an organic compound that features a sulfate group attached to a 4-methoxyphenyl ring and a 2,2,2-trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-methoxyphenol with 2,2,2-trichloroethanol in the presence of a sulfating agent. One common method utilizes sulfur trioxide-pyridine complex or sulfuryl chloride as the sulfating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of sulfating agent and reaction conditions can be tailored to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The trichloroethyl group can be reduced to an ethyl group.
Substitution: The sulfate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: 4-Hydroxyphenyl 2,2,2-trichloroethyl sulfate.
Reduction: 4-Methoxyphenyl ethyl sulfate.
Substitution: Various substituted phenyl sulfates depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of sulfation reactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,2,2-trichloroethyl sulfate involves the interaction of its sulfate group with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The trichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl sulfate: Lacks the trichloroethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trichloroethyl sulfate: Lacks the methoxyphenyl group, limiting its applications in organic synthesis.
4-Hydroxyphenyl 2,2,2-trichloroethyl sulfate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
4-Methoxyphenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both the methoxyphenyl and trichloroethyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
653605-17-5 |
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Molecular Formula |
C9H9Cl3O5S |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C9H9Cl3O5S/c1-15-7-2-4-8(5-3-7)17-18(13,14)16-6-9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
VBGACDXKEWQOJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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